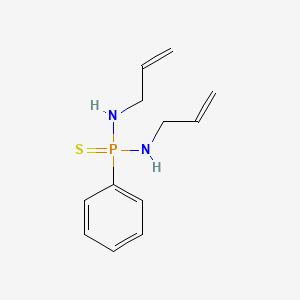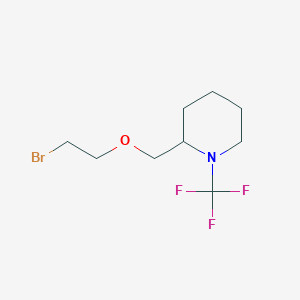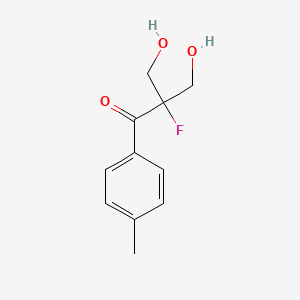
5-(Hydroxymethyl)-3-thiophenecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-3-thiophenecarboxaldehyde is an organic compound that features a thiophene ring substituted with a hydroxymethyl group and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-3-thiophenecarboxaldehyde can be achieved through several methods. One common approach involves the formylation of 3-thiophenemethanol using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the desired position on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentration.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethyl)-3-thiophenecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-3-thiophenecarboxaldehyde.
Reduction: 5-(Hydroxymethyl)-3-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Hydroxymethyl)-3-thiophenecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)-3-thiophenecarboxaldehyde involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the hydroxymethyl group can be involved in substitution reactions. These properties make it a versatile building block in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with a furan ring instead of a thiophene ring, known for its applications in biomass conversion and as a platform chemical for the production of bio-based materials.
5-(Chloromethyl)furfural: A halogenated derivative of 5-(Hydroxymethyl)furfural, used in the synthesis of various chemicals.
5-(Ethoxymethyl)furfural: An ether derivative of 5-(Hydroxymethyl)furfural, used in the production of biofuels and other value-added chemicals.
Uniqueness
5-(Hydroxymethyl)-3-thiophenecarboxaldehyde is unique due to the presence of a thiophene ring, which imparts distinct electronic properties compared to its furan analogs. This makes it particularly useful in the synthesis of sulfur-containing heterocycles and materials with specific electronic characteristics.
Propriétés
Numéro CAS |
212914-89-1 |
|---|---|
Formule moléculaire |
C6H6O2S |
Poids moléculaire |
142.18 g/mol |
Nom IUPAC |
5-(hydroxymethyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C6H6O2S/c7-2-5-1-6(3-8)9-4-5/h1-2,4,8H,3H2 |
Clé InChI |
HYLVDIGSRAKLJO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1C=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13947547.png)
![2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13947553.png)


![2-(Benzoylamino)-N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-oxo-2-propanyl}benzamide](/img/structure/B13947572.png)
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-[1,3]dioxolan-2-yl-pyrazin-2-yl]-amine](/img/structure/B13947575.png)





![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947613.png)
